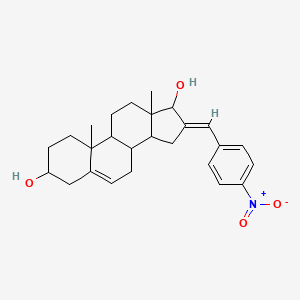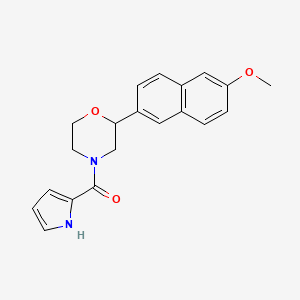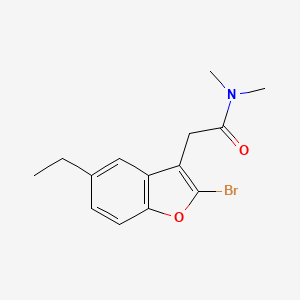
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol, also known as NBAD, is a synthetic androgen receptor agonist. It has been studied extensively for its potential applications in scientific research, particularly in the field of endocrinology.
Wirkmechanismus
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol binds to the androgen receptor and activates it, leading to the transcription of androgen-responsive genes. This results in the physiological effects associated with androgen signaling, such as increased muscle mass and bone density. This compound has been shown to have a high affinity for the androgen receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased muscle mass and bone density, as well as the regulation of male fertility. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 16-(4-nitrobenzylidene)androst-5-ene-3,17-diol is its high affinity for the androgen receptor, making it a potent agonist. It also has a long half-life, allowing for sustained activation of the receptor. However, this compound has some limitations as well, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are many potential future directions for 16-(4-nitrobenzylidene)androst-5-ene-3,17-diol research, including its use as a therapeutic agent for inflammatory diseases and its potential applications in the field of regenerative medicine. Additionally, further research is needed to fully understand the mechanisms underlying its effects on bone growth and development, as well as its potential role in the regulation of male fertility. Overall, this compound has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases and conditions.
Synthesemethoden
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol is synthesized using a multi-step process, starting with the reaction of androstenedione with nitrobenzaldehyde to form a Schiff base. This is followed by reduction of the Schiff base to form this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol has been used extensively in scientific research as an androgen receptor agonist. It has been shown to induce androgen receptor-mediated gene expression in vitro, making it a useful tool for studying the role of androgens in various biological processes. This compound has also been used to study the effects of androgens on bone growth and development, as well as the regulation of male fertility.
Eigenschaften
IUPAC Name |
(16E)-10,13-dimethyl-16-[(4-nitrophenyl)methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(7-4-16)27(30)31/h3-7,13,20-24,28-29H,8-12,14-15H2,1-2H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCOIPAZGMXLFP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)[N+](=O)[O-])C4O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C4O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)

![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)

![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5325300.png)
![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)
